O-(2-Cyclopropylethyl)hydroxylamine hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR analysis of this compound (in deuterated solvents such as CDCl₃ or D₂O) reveals distinct signals for the cyclopropane ring, ethyl linker, and hydroxylamine group. The cyclopropyl protons resonate as a multiplet between δ 0.5–1.0 ppm due to ring strain and magnetic anisotropy. The ethylenic protons (-CH₂-CH₂-) appear as a triplet near δ 1.5–1.8 ppm (J ≈ 6–8 Hz), while the hydroxylamine proton (-NH-O-) exhibits broad resonance at δ 2.5–3.5 ppm, often obscured by exchange broadening.
¹³C NMR spectra feature the cyclopropane carbons at δ 8–12 ppm, the ethyl carbons at δ 20–30 ppm, and the hydroxylamine-bearing carbon at δ 60–70 ppm. DEPT-135 experiments confirm the absence of quaternary carbons in the aliphatic chain.
Infrared (IR) Spectroscopy
IR spectra highlight key functional groups:
- N-H stretch : Broad absorption at 3200–3300 cm⁻¹ (protonated amine).
- O-H stretch : Weak band near 3600 cm⁻¹ (hydroxylamine).
- C-N stretch : Medium-intensity peak at 1250–1350 cm⁻¹.
- Cyclopropane ring vibrations : Characteristic absorptions at 800–1000 cm⁻¹ (C-C bending) and 3000–3100 cm⁻¹ (C-H stretching).
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the molecular formula C₅H₁₁NO·HCl. The molecular ion peak [M+H]⁺ appears at m/z 118.0865 (calculated for C₅H₁₂NO⁺: 118.0863), with fragmentation pathways including:
Table 2: Key Spectroscopic Data for this compound
| Technique | Signal/Peak | Assignment |
|---|---|---|
| ¹H NMR | δ 0.5–1.0 ppm (m) | Cyclopropane CH₂ |
| ¹H NMR | δ 1.5–1.8 ppm (t, J=7 Hz) | Ethyl CH₂ |
| ¹H NMR | δ 2.5–3.5 ppm (br) | NH-OH |
| IR | 3200–3300 cm⁻¹ | N-H stretch (protonated) |
| HRMS | m/z 118.0865 | [M+H]⁺ |
Hydrogen Bonding Networks and Intermolecular Interactions
The hydrochloride salt form enhances ionic and hydrogen-bonding interactions. The protonated hydroxylamine group (-NH₂⁺-O-) donates hydrogen bonds to chloride ions, forming a three-dimensional network. Each chloride ion acts as a hydrogen-bond acceptor for two NH groups, creating a bifurcated interaction motif. The cyclopropane ring’s rigidity limits conformational flexibility, promoting ordered packing.
In the crystal lattice, intermolecular interactions include:
- N-H···Cl⁻ hydrogen bonds : Distance ≈ 2.1–2.3 Å, angle ≈ 160–170°.
- C-H···O interactions : Weaker contacts between ethyl CH₂ and hydroxylamine oxygen (≈ 2.5 Å).
These interactions stabilize the crystal structure, as evidenced by elevated melting points (>150°C) and low solubility in nonpolar solvents.
Properties
CAS No. |
854382-74-4 |
|---|---|
Molecular Formula |
C5H12ClNO |
Molecular Weight |
137.61 g/mol |
IUPAC Name |
O-(2-cyclopropylethyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c6-7-4-3-5-1-2-5;/h5H,1-4,6H2;1H |
InChI Key |
VOPCFSLTAOCPJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCON.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Cyclopropylethyl)hydroxylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclopropylcarbinol, which is converted to cyclopropylcarbinyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Formation of Hydroxylamine: The cyclopropylcarbinyl chloride is then reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base such as sodium carbonate (Na₂CO₃) to yield O-(2-cyclopropylethyl)hydroxylamine.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of cyclopropylcarbinol and hydroxylamine hydrochloride are used.
Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.
Purification: The final product is purified using recrystallization or other suitable methods to ensure high purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
O-(2-Cyclopropylethyl)hydroxylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds or nitro compounds under appropriate conditions.
Reduction: It can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as LiAlH₄ or sodium borohydride (NaBH₄) are used.
Substitution: Conditions vary depending on the specific substitution reaction, but bases like Na₂CO₃ or catalysts like palladium on carbon (Pd/C) are often employed.
Major Products
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Yields primary amines.
Substitution: Results in various substituted hydroxylamine derivatives.
Scientific Research Applications
Chemistry
In chemistry, O-(2-Cyclopropylethyl)hydroxylamine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used to study the effects of cyclopropyl groups on biological activity. It can be incorporated into bioactive molecules to investigate their interactions with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of O-(2-Cyclopropylethyl)hydroxylamine hydrochloride involves its interaction with molecular targets through its hydroxylamine group. This group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. The cyclopropyl group can influence the compound’s reactivity and binding affinity, enhancing its effectiveness in specific applications.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities among hydroxylamine hydrochlorides:
Reactivity and Stability
- However, its electron-donating nature may enhance stability in acidic conditions .
- Fluorinated Derivatives : O-(2-Pentafluorobenzyl)hydroxylamine HCl exhibits enhanced stability and electron-withdrawing effects, making it ideal for analytical derivatization (e.g., detecting carbonyl compounds via HPLC) .
- Silyl Derivatives : The trimethylsilyl group in O-(2-Trimethylsilylethyl)hydroxylamine HCl offers unique solubility profiles and silicon-specific reactivity, useful in specialty materials .
Physical Properties
- Melting Points : Fluorinated derivatives (e.g., O-(2-Pentafluorobenzyl)hydroxylamine HCl) exhibit higher melting points (215°C) due to strong intermolecular interactions, whereas alkyl-substituted analogs generally have lower melting points .
- Solubility: Cyclopropylethyl and silyl derivatives show moderate solubility in polar aprotic solvents (e.g., DMSO, DMF), while ethyl/isopropyl analogs are more soluble in methanol or ethanol .
Key Research Findings
- Synthetic Efficiency : O-(2-Cyclopropylethyl)hydroxylamine HCl requires stoichiometric excess (up to 2 equivalents) in ketoxime formation reactions to compensate for steric hindrance, unlike ethyl derivatives, which react efficiently at 1:1 ratios .
- Stability Studies : Cyclopropane-containing hydroxylamines demonstrate superior thermal stability compared to allyl or propargyl analogs, which are prone to decomposition under reflux conditions .
Biological Activity
O-(2-Cyclopropylethyl)hydroxylamine hydrochloride is a compound that has garnered interest in the fields of organic chemistry and medicinal chemistry due to its unique structural features and biological properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential applications in various scientific domains.
Chemical Structure and Properties
This compound is characterized by its hydroxylamine functional group attached to a cyclopropylethyl moiety. Its molecular formula is , with a molecular weight of approximately 150.61 g/mol. The compound typically appears as a white to off-white crystalline solid and is soluble in water due to its hydrochloride salt form.
Target of Action
The primary function of this compound lies in its role as a precursor for the synthesis of N-heterocycles through a di-heteroatom [3,3]-sigmatropic rearrangement. This reaction pathway is crucial for the formation of various biologically active compounds.
Mode of Action
The compound acts by interacting with electrophiles, forming oximes through nucleophilic reactions. Hydroxylamines are known to react with aldehydes and ketones, which can lead to the formation of substituted hydroxylamines and other derivatives. This reactivity pattern suggests potential applications in organic synthesis and medicinal chemistry.
Biochemical Pathways
This compound influences several biochemical pathways:
- Synthesis of N-Heterocycles : The compound facilitates the formation of substituted tetrahydroquinolines, which are important in drug development.
- Radical Scavenging : Preliminary studies suggest that it may act as a radical scavenger, potentially providing protective effects against oxidative stress.
- Inhibition of Bacterial Ribonucleotide Reductase : There is evidence indicating that this compound may inhibit bacterial ribonucleotide reductase, positioning it as a candidate for antibacterial applications.
Case Studies and Experimental Data
- Antibacterial Activity : In vitro studies have shown that this compound exhibits significant antibacterial properties against various strains of bacteria. The mechanism appears to involve the inhibition of essential enzymes required for bacterial growth.
- Oxidative Stress Studies : Research has demonstrated that the compound can mitigate oxidative stress in cellular models, suggesting its potential use in therapeutic applications aimed at reducing cellular damage caused by reactive oxygen species (ROS).
- Synthetic Applications : As a precursor for N-heterocycles, this compound has been successfully employed in synthesizing complex organic molecules, highlighting its utility in pharmaceutical chemistry.
Comparative Analysis with Other Hydroxylamines
To better understand the unique properties of this compound, it is beneficial to compare it with other hydroxylamine derivatives. The following table summarizes key differences:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| O-(2-Cyclopropylethyl)hydroxylamine | Cyclopropylethyl group | Antibacterial, radical scavenger |
| Hydroxylamine | Simple hydroxylamine structure | General nucleophile, limited biological activity |
| N-Hydroxyurea | Urea derivative | Antitumor activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
